molecular formula C20H42FeN4 B3148056 Bis(N,N'-di-t-butylacetamidinato)iron(II) CAS No. 635680-56-7

Bis(N,N'-di-t-butylacetamidinato)iron(II)

Cat. No.: B3148056
CAS No.: 635680-56-7
M. Wt: 394.4 g/mol
InChI Key: MIOUQVABQSKCOJ-UHFFFAOYSA-N
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Description

Bis(N,N’-di-t-butylacetamidinato)iron(II) is an organometallic compound that has garnered significant interest in the fields of bioinorganic chemistry and catalysis. This compound is known for its catalytic properties, particularly in ortho-selective and asymmetric synthesis, making it a valuable precursor in the synthesis of various organic compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

Bis(N,N’-di-t-butylacetamidinato)iron(II) can be synthesized through the reaction of iron(II) chloride with N,N’-di-t-butylacetamidine in the presence of a base. The reaction typically occurs under an inert atmosphere to prevent oxidation and is carried out at elevated temperatures to ensure complete reaction .

Industrial Production Methods

In industrial settings, bis(N,N’-di-t-butylacetamidinato)iron(II) is produced using metal-organic chemical vapor deposition (MOCVD) techniques. This method involves the vaporization of the compound followed by its deposition onto a substrate, forming thin films of iron-containing materials .

Mechanism of Action

The mechanism of action of bis(N,N’-di-t-butylacetamidinato)iron(II) involves its reactivity with various substrates. The amidinate ligands facilitate the formation of iron-containing thin films by promoting the deposition of iron atoms onto the substrate. The compound’s volatility and reactivity with water make it an ideal precursor for ALD processes, allowing for the controlled growth of thin films at relatively low temperatures .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bis(N,N’-di-t-butylacetamidinato)iron(II) stands out due to its specific reactivity with water and its ability to form iron oxides at relatively low temperatures. This makes it particularly useful in applications requiring precise control over film thickness and composition .

Properties

IUPAC Name

tert-butyl-(N-tert-butyl-C-methylcarbonimidoyl)azanide;iron(2+)
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C10H21N2.Fe/c2*1-8(11-9(2,3)4)12-10(5,6)7;/h2*1-7H3;/q2*-1;+2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIOUQVABQSKCOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NC(C)(C)C)[N-]C(C)(C)C.CC(=NC(C)(C)C)[N-]C(C)(C)C.[Fe+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H42FeN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bis(N,N'-di-t-butylacetamidinato)iron(II)
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Bis(N,N'-di-t-butylacetamidinato)iron(II)
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